molecular formula C6H7NO3 B009792 N-hydroxy-N-methylfuran-2-carboxamide CAS No. 109531-96-6

N-hydroxy-N-methylfuran-2-carboxamide

Cat. No.: B009792
CAS No.: 109531-96-6
M. Wt: 141.12 g/mol
InChI Key: KCAHIEOWHDMBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-N-methylfuran-2-carboxamide: is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both hydroxyl and methyl functional groups attached to the furan ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-N-methylfuran-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydroxylamine and a methylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-hydroxy-N-methylfuran-2-carboxamide has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: N-hydroxy-N-methylfuran-2-carboxamide is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. The hydroxyl group allows for hydrogen bonding and increased reactivity, while the methyl group enhances its stability and lipophilicity .

Biological Activity

N-hydroxy-N-methylfuran-2-carboxamide (NHMFCA) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₆H₇NO₃ and a molecular weight of 141.12 g/mol. Its structure features a furan ring and an amide functional group, which are crucial for its biological activity. The presence of both hydroxyl and methyl groups enhances its solubility and reactivity, making it a promising candidate for drug development.

Anticancer Properties

NHMFCA has shown promising anticancer activity in various studies. Notably, it exhibited potent effects against cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer), while demonstrating weaker activity against HepG2 (liver cancer) cells. These findings suggest that NHMFCA may act as an epidermal growth factor receptor (EGFR) inhibitor, which is a common target in cancer therapy.

Table 1: Anticancer Activity of NHMFCA Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915EGFR inhibition
HeLa20EGFR inhibition
SW48018EGFR inhibition
HepG250Weak activity

Anti-inflammatory Effects

Research indicates that NHMFCA may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α), both of which play critical roles in inflammatory processes. This suggests that NHMFCA could be explored further for its potential in treating inflammatory diseases .

Antiviral Activity

Emerging studies have highlighted the potential of NHMFCA as an antiviral agent. Similar furan derivatives have been identified as inhibitors of viruses such as H5N1 influenza. The structure-activity relationship (SAR) studies indicate that modifications to the furan ring can significantly influence antiviral efficacy .

The biological activity of NHMFCA can be attributed to several mechanisms:

  • Enzyme Inhibition : NHMFCA may inhibit specific enzymes involved in cancer proliferation and inflammation, such as MMPs and EGFR.
  • Reactive Metabolite Formation : Like other furan derivatives, NHMFCA could undergo metabolic activation leading to the formation of reactive intermediates that interact with cellular macromolecules .
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell growth and survival, contributing to its anticancer effects.

Comparative Studies

A comparison with structurally similar compounds reveals unique aspects of NHMFCA's biological profile:

Table 2: Comparison of Biological Activities Among Furan Derivatives

Compound NameNotable Activities
2-Hydroxymethylfuran-3-carboxylic acidAntioxidant properties
N,N-Dimethylfuran-2-carboxamidePotential anti-cancer activities
This compoundAnticancer, anti-inflammatory activities

Case Studies

Several case studies have examined the effects of NHMFCA in vitro and in vivo:

  • Case Study 1 : In a study on A549 cells treated with NHMFCA, significant reductions in cell viability were observed at concentrations above 15 µM, correlating with increased apoptosis markers.
  • Case Study 2 : Animal models treated with NHMFCA demonstrated reduced tumor growth rates compared to control groups, suggesting its potential as a therapeutic agent in oncology.

Properties

IUPAC Name

N-hydroxy-N-methylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-7(9)6(8)5-3-2-4-10-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAHIEOWHDMBKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-N-methylfuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-N-methylfuran-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-hydroxy-N-methylfuran-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-hydroxy-N-methylfuran-2-carboxamide
Reactant of Route 5
N-hydroxy-N-methylfuran-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-hydroxy-N-methylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.